molecular formula C13H10N6O B6129288 N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide

N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B6129288
M. Wt: 266.26 g/mol
InChI Key: RWFZYVAENNAEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tetrazole-based molecule that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Scientific Research Applications

N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. One of the most significant research applications of this compound is in the field of oncology. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide exhibits potent anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways. One of the primary signaling pathways targeted by this compound is the NF-κB pathway, which plays a crucial role in inflammation and cancer. N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit significant anti-inflammatory and anti-tumor effects at relatively low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can induce cell death in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Studies have shown that N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide can enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinylboronic acid with 2-bromo-1-(1H-tetrazol-1-yl)benzene. This reaction results in the formation of 3-pyridinyl-2-(1H-tetrazol-1-yl)benzene, which is then reacted with benzoyl chloride to yield N-3-pyridinyl-2-(1H-tetrazol-1-yl)benzamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.

properties

IUPAC Name

N-pyridin-3-yl-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-10-4-3-7-14-8-10)11-5-1-2-6-12(11)19-9-15-17-18-19/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZYVAENNAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.